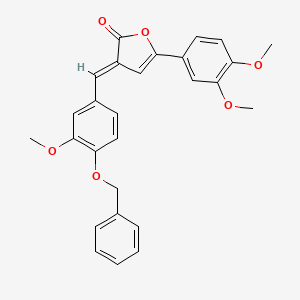
3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a furanone core, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one typically involves several key steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzyloxy-3-methoxybenzaldehyde and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with a suitable furanone precursor under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: The use of catalysts can enhance the reaction efficiency and selectivity, making the process more cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity is of interest. Studies may focus on its interactions with biological molecules and its effects on cellular processes.
Medicine
The compound’s structural features make it a candidate for drug development. Researchers investigate its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mécanisme D'action
The mechanism by which 3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s methoxy and benzyloxy groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one
- 3-(4-Benzyloxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one
Uniqueness
Compared to similar compounds, 3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one is unique due to the presence of both benzyloxy and methoxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and allows for a broader range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C27H24O6 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
(3E)-5-(3,4-dimethoxyphenyl)-3-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C27H24O6/c1-29-22-12-10-20(15-26(22)31-3)24-16-21(27(28)33-24)13-19-9-11-23(25(14-19)30-2)32-17-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3/b21-13+ |
Clé InChI |
GGVCXOUKAXNJKR-FYJGNVAPSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C2=C/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/C(=O)O2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)O2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



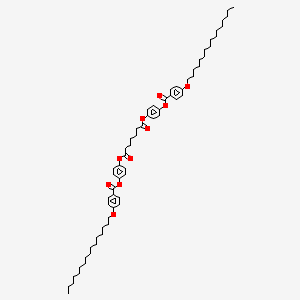
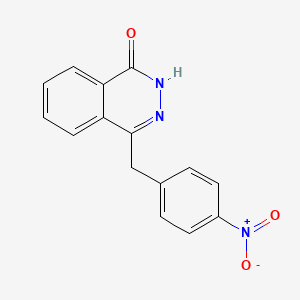

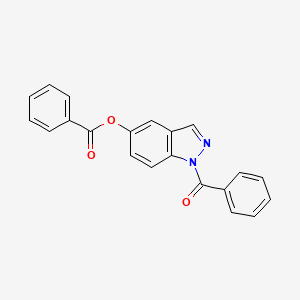

![3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione](/img/structure/B12905226.png)
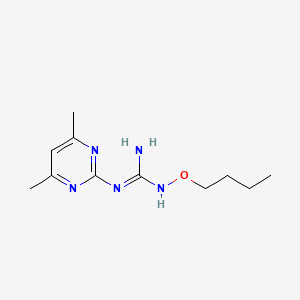
![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B12905238.png)
![Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]-](/img/structure/B12905246.png)
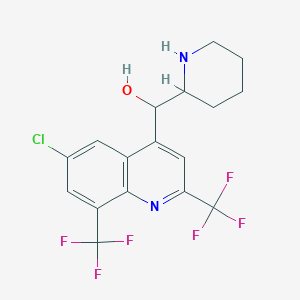

![5-Amino-2-{[(1H-pyrrol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905255.png)
![2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine](/img/structure/B12905260.png)
